

Technical Guide: Mass Spectrometry Fragmentation of CAS 876708-60-0

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Compound of Interest

Compound Name: 4-Ethoxy-3-imidazol-1-ylmethyl-
benzaldehyde

CAS No.: 876708-60-0

Cat. No.: B3162203

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Compound Identity: 3-((1H-imidazol-1-yl)methyl)-4-ethoxybenzaldehyde Application: Pharmaceutical Intermediate (Imidazole-based scaffolds)

Executive Summary & Compound Profile

CAS 876708-60-0 is a bifunctional aromatic intermediate characterized by a basic imidazole moiety and an electrophilic aldehyde. Its fragmentation under Electrospray Ionization (ESI) is driven by the protonation of the imidazole nitrogen, leading to a distinct "benzyl-split" mechanism.

Property	Specification
Formula	C ₁₃ H ₁₄ N ₂ O ₂
Monoisotopic Mass	230.1055 Da
[M+H] ⁺ Precursor	231.1128 m/z
Key Functional Groups	Ethoxy ether, Benzaldehyde, N-Benzylimidazole
Ionization Mode	ESI Positive (Preferred due to Imidazole pKa ~7.[1]0)

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This setup prioritizes the stabilization of the protonated precursor prior to Collision-Induced Dissociation (CID).

Methodology

- Sample Preparation: Dissolve 1 mg of CAS 876708-60-0 in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.[1] The acid is critical to ensure full protonation of the imidazole ring ([1]).
- Infusion: Direct infusion at 5 µL/min into a Q-TOF or Triple Quadrupole MS.
- Source Parameters:
 - Capillary Voltage: 3.5 kV (Standard ESI+)[1]
 - Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile ethoxy group).
 - Collision Energy (CE): Ramp from 10 eV to 40 eV to observe sequential losses.

Fragmentation Mechanics & Pathways

The fragmentation of CAS 876708-60-0 follows three competitive pathways governed by charge localization on the imidazole ring.

Pathway A: The Ethylene Loss (Characteristic Ether Cleavage)[1]

- Mechanism: The ethoxy group at the para position undergoes a 4-center elimination or homolytic cleavage, expelling a neutral ethylene molecule (C_2H_4 , 28 Da).[1]
- Transition:
- Significance: This confirms the presence of the ethyl ether.[1] If the group were methoxy, you would see a loss of 15 Da (methyl radical) or 30 Da (formaldehyde), not 28 Da.[1]

Pathway B: The Imidazole Cleavage (Benzylic Scission) [1]

- Mechanism: The bond between the benzylic carbon and the imidazole nitrogen is weakened by the stability of the resulting ions.[1]
 - Route B1 (Charge on Imidazole): Formation of the protonated imidazole ion.[1]
 - Transition:
(Imidazole ring + H).
 - Route B2 (Charge on Benzyl): Loss of neutral imidazole to form a substituted benzyl cation (which often rearranges to a tropylium ion).[1]
 - Transition:
(Benzaldehyde-ethoxy-benzyl cation).[1]

Pathway C: Decarbonylation (Aldehyde Loss)[1]

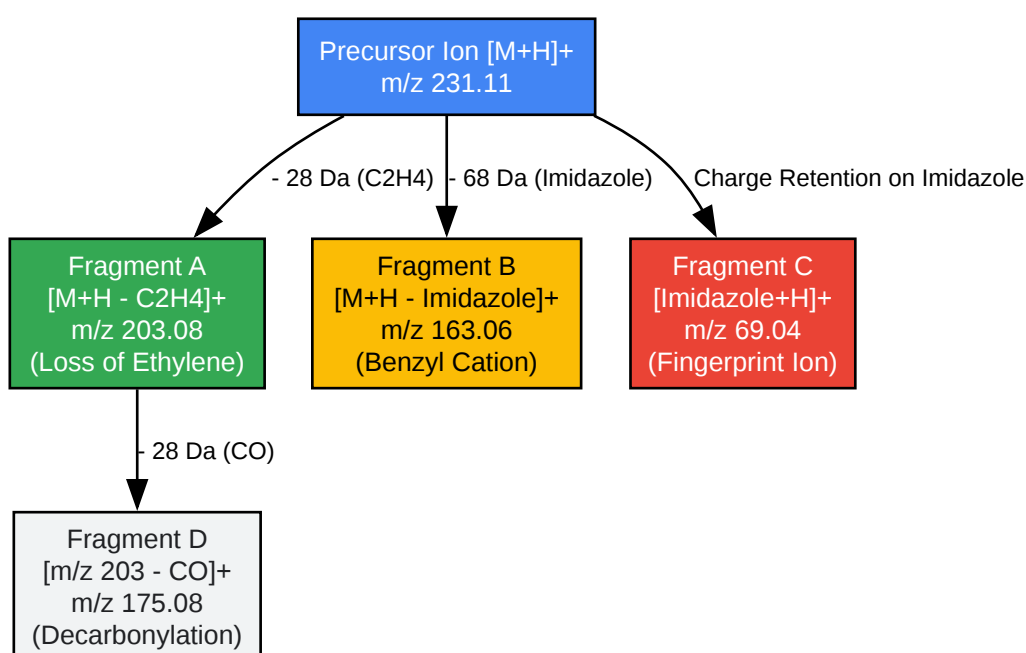
- Mechanism: Loss of Carbon Monoxide (CO, 28 Da) from the aldehyde moiety.[1] This usually occurs after the initial stabilization or in competition with ethylene loss.[1]

- Transition:

(Phenol derivative losing CO).[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of ion dissociation for CAS 876708-60-0.



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Caption: ESI-MS/MS fragmentation tree for CAS 876708-60-0 showing competitive loss of ethylene and imidazole moieties.

Comparative Analysis: Performance vs. Alternatives

When validating this intermediate, researchers often face choices regarding ionization techniques and distinguishing it from structural analogs.[1]

Comparison 1: ESI vs. APCI

Feature	Electrospray Ionization (ESI)	Atmospheric Pressure Chemical Ionization (APCI)	Verdict
Sensitivity	High. The basic imidazole nitrogen protonates readily in solution.[1]	Moderate. Requires gas-phase proton transfer.[1]	Use ESI. It provides a cleaner background and higher intensity for the parent ion.[1]
In-Source Fragmentation	Low (Soft ionization). [1]	High (Thermal degradation).[1]	Use ESI to preserve the labile ethoxy group for MS/MS analysis.[1]

Comparison 2: Distinguishing from Impurities

- Vs. Des-ethyl Impurity (Phenol analog): The impurity will have a precursor of m/z 203.[1] In CAS 876708-60-0, m/z 203 is a product ion.[1] If you see m/z 203 in the MS1 scan (before fragmentation), your sample is degraded or impure.[1]
- Vs. Reduced Alcohol Impurity: If the aldehyde reduces to an alcohol during storage, the precursor shifts to m/z 233 (+2 Da).[1] The loss of water (-18 Da) will become the dominant pathway for the alcohol, which is absent in the aldehyde spectrum.

References

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